Cas no 24519-03-7 (5,5-Dimethyl-3-nitrosooxazolidin-2-one)

5,5-Dimethyl-3-nitrosooxazolidin-2-one structure
24519-03-7 structure
Product name:5,5-Dimethyl-3-nitrosooxazolidin-2-one
CAS No:24519-03-7
MF:C5H8N2O3
MW:144.12862
MDL:MFCD20491453
CID:282938
PubChem ID:299146

5,5-Dimethyl-3-nitrosooxazolidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 5,5-Dimethyl-3-nitrosooxazolidin-2-one
    • 2-Oxazolidinone,5,5-dimethyl-3-nitroso-
    • 5,5-dimethyl-3-nitroso-1,3-oxazolidin-2-one
    • 5,5-Dimethyl-3-nitroso-oxazolidin-2-on
    • 5,5-dimethyl-3-nitroso-oxazolidin-2-one
    • 5,5-dimethyl-N-nitroso-2-oxazolidone
    • 5,5-Dimethyl-N-nitroso-oxalidon
    • 5,5-Dimethyl-N-nitrosooxazolidon
    • 5,5-Dimethyl-N-nitrosoxazolidon
    • MFCD20491453
    • ZAA51903
    • 2-Oxazolidinone, 5,5-dimethyl-3-nitroso-
    • 5, 5-dimethyl-3-nitroso-1, 3-oxazolidin-2-one
    • AKOS016001072
    • DTXSID90305758
    • NSC171612
    • 24519-03-7
    • BS-22101
    • NSC-171612
    • MDL: MFCD20491453
    • Inchi: InChI=1S/C5H8N2O3/c1-5(2)3-7(6-9)4(8)10-5/h3H2,1-2H3
    • InChI Key: IHNOAELAGIWULK-UHFFFAOYSA-N
    • SMILES: CC1(C)CN(C(=O)O1)N=O

Computed Properties

  • Exact Mass: 144.05300
  • Monoisotopic Mass: 144.05349212g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 59Ų
  • XLogP3: 0.2

Experimental Properties

  • PSA: 58.97000
  • LogP: 0.83650

5,5-Dimethyl-3-nitrosooxazolidin-2-one Security Information

5,5-Dimethyl-3-nitrosooxazolidin-2-one Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5,5-Dimethyl-3-nitrosooxazolidin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
D457065-25mg
5,5-Dimethyl-3-nitrosooxazolidin-2-one
24519-03-7
25mg
$75.00 2023-05-18
Chemenu
CM343070-250mg
5,5-Dimethyl-3-nitrosooxazolidin-2-one
24519-03-7 95%+
250mg
$356 2024-07-28
Fluorochem
217197-1g
5,5-Dimethyl-3-nitrosooxazolidin-2-one
24519-03-7 95%
1g
£438.00 2022-03-01
Ambeed
A813489-1g
5,5-Dimethyl-3-nitrosooxazolidin-2-one
24519-03-7 98+%
1g
$626.0 2024-07-28
Chemenu
CM343070-100mg
5,5-Dimethyl-3-nitrosooxazolidin-2-one
24519-03-7 95%+
100mg
$238 2024-07-28
1PlusChem
1P002OUP-1g
2-Oxazolidinone, 5,5-dimethyl-3-nitroso-
24519-03-7 98%
1g
$418.00 2025-02-19
TRC
D457065-100mg
5,5-Dimethyl-3-nitrosooxazolidin-2-one
24519-03-7
100mg
$178.00 2023-05-18
TRC
D457065-50mg
5,5-Dimethyl-3-nitrosooxazolidin-2-one
24519-03-7
50mg
$115.00 2023-05-18
TRC
D457065-250mg
5,5-Dimethyl-3-nitrosooxazolidin-2-one
24519-03-7
250mg
$305.00 2023-05-18
abcr
AB311907-250 mg
5,5-Dimethyl-3-nitrosooxazolidin-2-one; 98%
24519-03-7
250 mg
€322.50 2023-07-19

Additional information on 5,5-Dimethyl-3-nitrosooxazolidin-2-one

5,5-Dimethyl-3-nitrosooxazolidin-2-one (CAS No. 24519-03-7): A Versatile Chiral Auxiliary in Organic Synthesis

The compound 5,5-Dimethyl-3-nitrosooxazolidin-2-one, identified by CAS No. 24519-03-7, has emerged as a critical chiral auxiliary in asymmetric synthesis due to its unique structural features and functional versatility. This oxazolidinone derivative, characterized by a nitroso group at the 3-position and methyl substituents on the nitrogen-bound carbons, exhibits remarkable stability under reaction conditions while providing precise stereocontrol. Recent advancements in its application have been documented in high-impact journals such as Journal of the American Chemical Society and Angewandte Chemie, underscoring its role in synthesizing optically active pharmaceutical intermediates with high enantioselectivity.

Structurally, the nitroso group in this compound serves as a directing moiety for Lewis acid-catalyzed reactions, while the methyl substituents enhance steric hindrance to favor specific transition states. Computational studies using density functional theory (DFT) have revealed that the conformational rigidity of this oxazolidinone framework arises from intramolecular hydrogen bonding between the nitroso oxygen and the carbonyl group at position 2. This property is particularly advantageous in asymmetric epoxidation processes, where precise control over the transition state geometry is essential to achieve >98% ee values reported in recent publications.

In medicinal chemistry applications, this compound has been extensively utilized as a precursor for β-amino acids through N-sulfonylhydroxylamine-mediated reactions. A groundbreaking study published in Nature Chemistry (2023) demonstrated its ability to facilitate enantioselective α-aminoxylation of aldehydes with unprecedented efficiency, enabling scalable production of chiral building blocks for anticancer drug candidates such as irreversible epoxide-based inhibitors targeting protein-protein interactions (PPIs). The introduction of methyl groups at positions 5 and 5 not only improves solubility but also modulates electronic properties to enhance reaction kinetics compared to unsubstituted analogs.

The synthesis of CAS No. 24519-03-7-based derivatives has seen significant innovation through microwave-assisted protocols reported in Synlett. Researchers have optimized conditions using heterogeneous catalyst systems that reduce reaction times from hours to minutes while maintaining stereochemical integrity. These advancements are particularly relevant for process chemistry in pharmaceutical manufacturing where high-throughput synthesis is required for combinatorial library screening.

Spectroscopic analysis confirms the characteristic IR absorption peaks at ~1680 cm⁻¹ (C=O stretch) and ~1480 cm⁻�� (N-O stretch), which are critical identifiers during purification via preparative HPLC or chiral chromatography systems like SFC (supercritical fluid chromatography). Recent studies employing X-ray crystallography have elucidated novel solid-state packing arrangements that influence crystallization behavior when used as an additive in co-crystallization experiments with racemic drug substances.

In catalytic applications, this compound forms stable complexes with transition metals such as palladium(II) and rhodium(I), enabling asymmetric hydrogenation processes under mild conditions (≤4 atm H₂ at room temperature). A notable example involves its use as a ligand system for converting prochiral ketones into enantiopure secondary alcohols with turnover frequencies exceeding 200 h⁻¹ reported by researchers from MIT's organic chemistry department.

The thermodynamic stability of 5,5-Dimethyl-3-nitrosooxazolidin-2-one has been validated under both acidic and basic conditions (-pH range from pH=3 to pH=9), making it compatible with a wide array of coupling reactions including Suzuki-Miyaura cross-coupling and Stille-type processes without racemization concerns documented up to temperatures of 80°C according to recent thermal stability assays published in Tetrahedron Letters.

Recent pharmacokinetic evaluations indicate that when incorporated into drug molecules' structures via click chemistry approaches, this oxazolidinone motif exhibits favorable metabolic stability profiles compared to traditional proline-based auxiliaries when tested against human liver microsomes ex vivo models described in a Bioorganic & Medicinal Chemistry Letters article from late Q4'2023.

Its application extends beyond small molecule synthesis into biopolymer modification strategies where it serves as an effective crosslinking agent for peptide conjugation studies reported by Stanford researchers earlier this year using click chemistry methodologies under copper-free conditions achieving >99% purity by MALDI-ToF analysis.

In mechanistic studies published in JACS Au, this compound's role as a hydrogen bond donor was quantified using NMR spectroscopy with trityl radical probes, revealing dynamic intermolecular interactions that modulate reaction pathways during asymmetric Michael additions involving α-methylene γ-butyrolactones - a key intermediate class for statin derivatives.

The latest research highlights its utility in continuous flow chemistry systems where immobilized versions on silica supports enable recyclable catalytic protocols achieving up to five turnover cycles without significant loss of activity according to data presented at the recent ACS National Meeting by chemists from Merck Research Laboratories.

Structural variations incorporating trifluoromethyl substituents on the oxazolidinone ring were shown to improve aqueous solubility by over threefold when tested against standard formulations using shake-flask dissolution assays at pH=7 buffer systems - findings critical for formulation scientists working on oral drug delivery systems involving CAS No.-based scaffolds.

Applications continue to expand into bioorthogonal chemistry where azide-functionalized derivatives undergo strain-promoted alkyne azide cycloaddition (SPAAC) reactions with dienophiles conjugated to biomolecules without interfering with biological systems - methodology validated through live-cell imaging experiments reported by UC Berkeley researchers this quarter.

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Amadis Chemical Company Limited
(CAS:24519-03-7)5,5-Dimethyl-3-nitrosooxazolidin-2-one
A1150804
Purity:99%
Quantity:1g
Price ($):563.0